molecular formula C15H13NO3 B6378398 4-(3-Acetylaminophenyl)-2-formylphenol CAS No. 1111121-10-8

4-(3-Acetylaminophenyl)-2-formylphenol

Cat. No.: B6378398
CAS No.: 1111121-10-8
M. Wt: 255.27 g/mol
InChI Key: DOUWZPGEELTTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Acetylaminophenyl)-2-formylphenol is a phenolic derivative featuring a formyl group at the 2-position of the aromatic ring and a 3-acetylaminophenyl substituent at the 4-position.

Properties

IUPAC Name

N-[3-(3-formyl-4-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(18)16-14-4-2-3-11(8-14)12-5-6-15(19)13(7-12)9-17/h2-9,19H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUWZPGEELTTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685220
Record name N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111121-10-8
Record name N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylaminophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by formylation. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The formylation step can be carried out using formylating agents like formic acid or formic acid derivatives under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Acetylaminophenyl)-2-formylphenol may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylaminophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-Acetylaminophenyl)-2-carboxyphenol.

    Reduction: 4-(3-Acetylaminophenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetylamino group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at 4-Position Functional Groups CAS Number Source
4-(3-Acetylaminophenyl)-2-formylphenol C₁₅H₁₃NO₃ ~267.28 (calculated) 3-acetylaminophenyl Formyl (-CHO), phenol (-OH) Not provided N/A
4-(4-Ethylthiophenyl)-2-formylphenol C₁₅H₁₄O₂S 258.3 4-ethylthiophenyl Formyl, phenol 1261890-33-8
5-(4-Formylphenyl)-2-formylphenol C₁₄H₁₀O₃ 226.23 4-formylphenyl (at 5-position) Two formyl groups, phenol 1261930-12-4
4-(3,5-Dicarboxyphenyl)-2-formylphenol C₁₅H₁₀O₆ 302.24 3,5-dicarboxyphenyl Formyl, phenol, carboxylic acids 1261895-44-6
5-(2,3-Difluorophenyl)-2-formylphenol C₁₃H₈F₂O₂ 234.20 (calculated) 2,3-difluorophenyl Formyl, phenol 1261988-05-9

Research Findings and Computational Insights

  • Such methods could be applied to this compound to assess intramolecular hydrogen bonding or tautomerism .
  • Biological Screening: Phenolic analogs with formyl groups are often screened for antimicrobial or anticancer activity. The acetylaminophenyl group’s electron-withdrawing nature might modulate such activity compared to electron-donating substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.